![molecular formula C25H30N4O4S B2677854 N-(3,4-dimethoxyphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894888-43-8](/img/structure/B2677854.png)
N-(3,4-dimethoxyphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
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Description
N-(3,4-dimethoxyphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a useful research compound. Its molecular formula is C25H30N4O4S and its molecular weight is 482.6. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Several studies have focused on synthesizing derivatives and metabolites of compounds with similar structural features, aiming to explore their chemical properties and potential biological activities. For instance, the synthesis of metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603), a compound under clinical evaluation as a disease-modifying antirheumatic drug (DMARD), was undertaken to confirm their structures and pharmacological properties (Baba et al., 1998). This research contributes to understanding the relationship between compound structure and anti-inflammatory effects.
Biological Activities and Applications
Research into novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone highlighted their anti-inflammatory and analgesic activities, providing insights into their potential as cyclooxygenase inhibitors (Abu-Hashem et al., 2020). Another study synthesized a series of triazolopyrimidines and evaluated their antimicrobial and antioxidant activities, underscoring the versatility of compounds with triazole and pyrimidine moieties in developing therapeutic agents (Gilava et al., 2020).
Antiviral and Anticancer Research
Compounds with structural or functional similarities to the target molecule have been investigated for their antiviral and anticancer properties. For example, a series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides were designed and synthesized, showing activity against influenza A/H3N2 virus, highlighting the potential of spirothiazolidinones in antiviral research (Apaydın et al., 2021). Furthermore, the antiproliferative activity of novel thiophene and thienopyrimidine derivatives was evaluated, demonstrating significant activity against breast and colon cancer cell lines (Ghorab et al., 2013), indicating the relevance of such compounds in cancer therapy research.
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-ethylsulfanyl-2-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4S/c1-5-34-23-22(17-6-9-19(31-2)10-7-17)27-25(28-23)12-14-29(15-13-25)24(30)26-18-8-11-20(32-3)21(16-18)33-4/h6-11,16H,5,12-15H2,1-4H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QARIEFYWUXPJKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)C(=O)NC3=CC(=C(C=C3)OC)OC)N=C1C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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